

(R)-3-Boc-aminopiperidine molecular weight and formula

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Compound of Interest

Compound Name: (R)-3-Boc-aminopiperidine

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An In-Depth Technical Guide to **(R)-3-Boc-aminopiperidine**: Synthesis, Characterization, and Applications

Introduction

(R)-3-Boc-aminopiperidine, identified by CAS Number 309956-78-3, is a chiral synthetic building block of significant importance in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperidine ring with a protected amine at the stereospecific (R)-3 position, provides a versatile scaffold for constructing complex molecular architectures.[2] The tert-butoxycarbonyl (Boc) protecting group offers robust stability during multi-step syntheses while allowing for mild and selective deprotection, a critical feature for preserving sensitive functionalities elsewhere in a molecule.[2]

This compound's primary value lies in its role as a key intermediate for the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs instrumental in the management of type 2 diabetes.[1][3][4] The precise (R)-enantiomeric configuration is often crucial for the optimal binding affinity and biological activity of the final active pharmaceutical ingredient (API), making enantiomerically pure **(R)-3-Boc-aminopiperidine** a highly sought-after precursor.[2] This guide provides a detailed overview of its chemical properties, synthesis methodologies, analytical characterization, and core applications for professionals in research and drug development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **(R)-3-Boc-aminopiperidine** is essential for its effective use in synthesis and analysis. The key identifiers and physicochemical data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[5][6][7]
Molecular Weight	200.28 g/mol	[5][6][7]
CAS Number	309956-78-3	[3][6]
IUPAC Name	tert-butyl N-[(3R)-piperidin-3-yl]carbamate	[5]
Synonyms	(R)-3-tert-Butoxycarbonylaminopiperidine, tert-Butyl (R)-piperidin-3-ylcarbamate	[6]
Appearance	White solid	[7]
Melting Point	116-121 °C	
Optical Activity	[α] _{22/D} +3.2°, c = 0.5 in DMF	
SMILES String	CC(C) (C)OC(=O)N[C@@H]1CCCN 1	

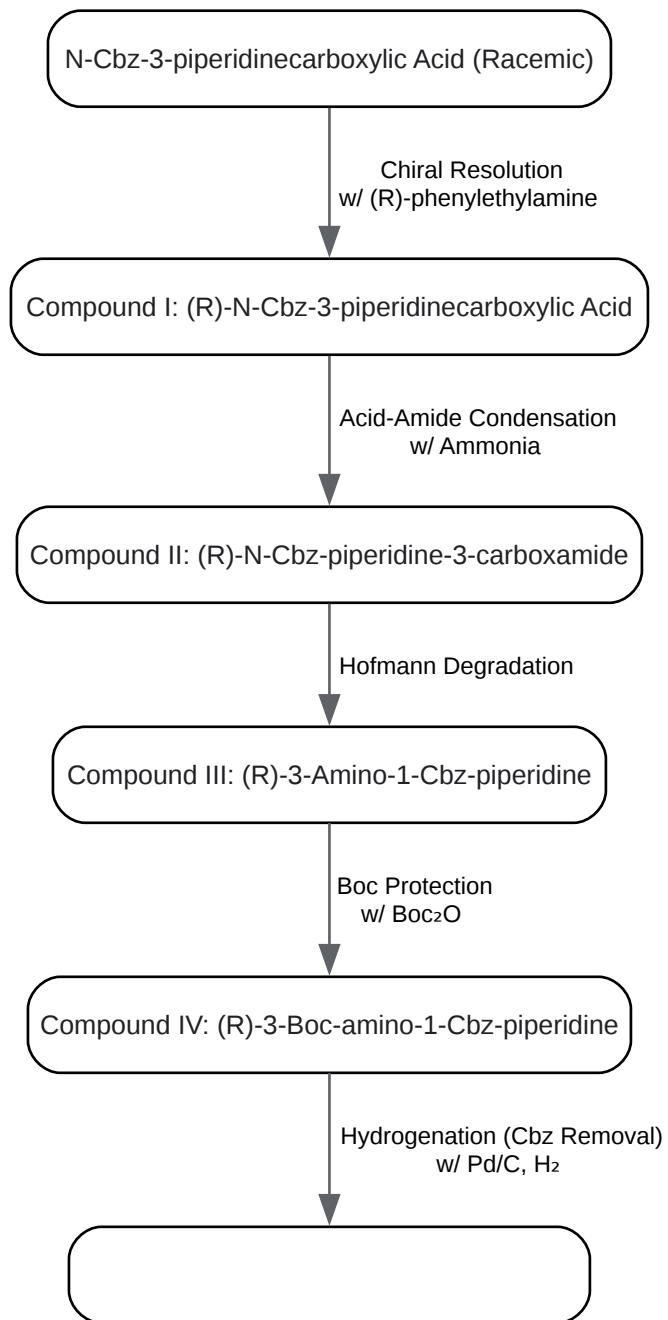
Synthesis Methodologies

The enantioselective synthesis of **(R)-3-Boc-aminopiperidine** is a critical process, and several routes have been developed to achieve high chemical and chiral purity. These methods often start from readily available chiral precursors or employ chiral resolution techniques.

Synthetic Route Overview: Multi-step Synthesis from N-Cbz-3-piperidinecarboxylic acid

One documented pathway involves a multi-step sequence starting from N-Cbz-3-piperidinecarboxylic acid.^[8] This method leverages classical organic chemistry reactions to build the desired stereocenter and introduce the necessary functional groups. The key stages are:

- Chiral Resolution: The racemic starting material is resolved using a chiral amine, such as (R)-phenylethylamine, to isolate the desired (R)-enantiomer of the carboxylic acid.^[8]
- Amide Formation: The carboxylic acid is converted to a primary amide via an acid-amide condensation reaction with ammonia.^[8]
- Hofmann Degradation: The amide undergoes a Hofmann degradation reaction, which rearranges the amide to a primary amine with the loss of one carbon atom, yielding the 3-aminopiperidine core.^[8]
- Boc Protection: The newly formed primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) to install the Boc group.^[8]
- Deprotection (Cbz Removal): The final step involves the hydrogenolytic removal of the carbobenzyloxy (Cbz) group from the piperidine nitrogen, yielding the target molecule.^[8]



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Fig 1. Multi-step synthesis workflow.

Detailed Experimental Protocol: Hydrogenolytic Deprotection

This protocol details the final deprotection step, a common method for removing benzyl-type protecting groups like Cbz or benzyl (Bn) to yield the final product. This example is adapted

from a procedure for removing a benzyl group at the piperidine nitrogen.[4][7]

Objective: To prepare **(R)-3-Boc-aminopiperidine** from its N-benzylated precursor, (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate.

Materials:

- (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate
- Palladium on carbon (10% Pd/C, 50% wet)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂) source
- Autoclave or hydrogenation reactor
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- Reactor Setup: To a suitable autoclave or hydrogenation reactor, add the N-benzylated precursor (e.g., 46.8 g).[7]
- Catalyst Addition: Add 10% wet palladium on carbon (e.g., 2.3 g) and methanol (e.g., 320 mL).[7] The use of a wet catalyst is a safety measure to prevent ignition of the dry catalyst upon exposure to the solvent and hydrogen.
- Inerting: Seal the reactor and purge the system with an inert gas, such as nitrogen, 3-4 times to remove all oxygen. Oxygen can poison the catalyst and create an explosive atmosphere with hydrogen.
- Hydrogenation: Pressurize the reactor with hydrogen to 0.3-0.4 MPa (approximately 3-4 bar or 44-58 psi).[7]

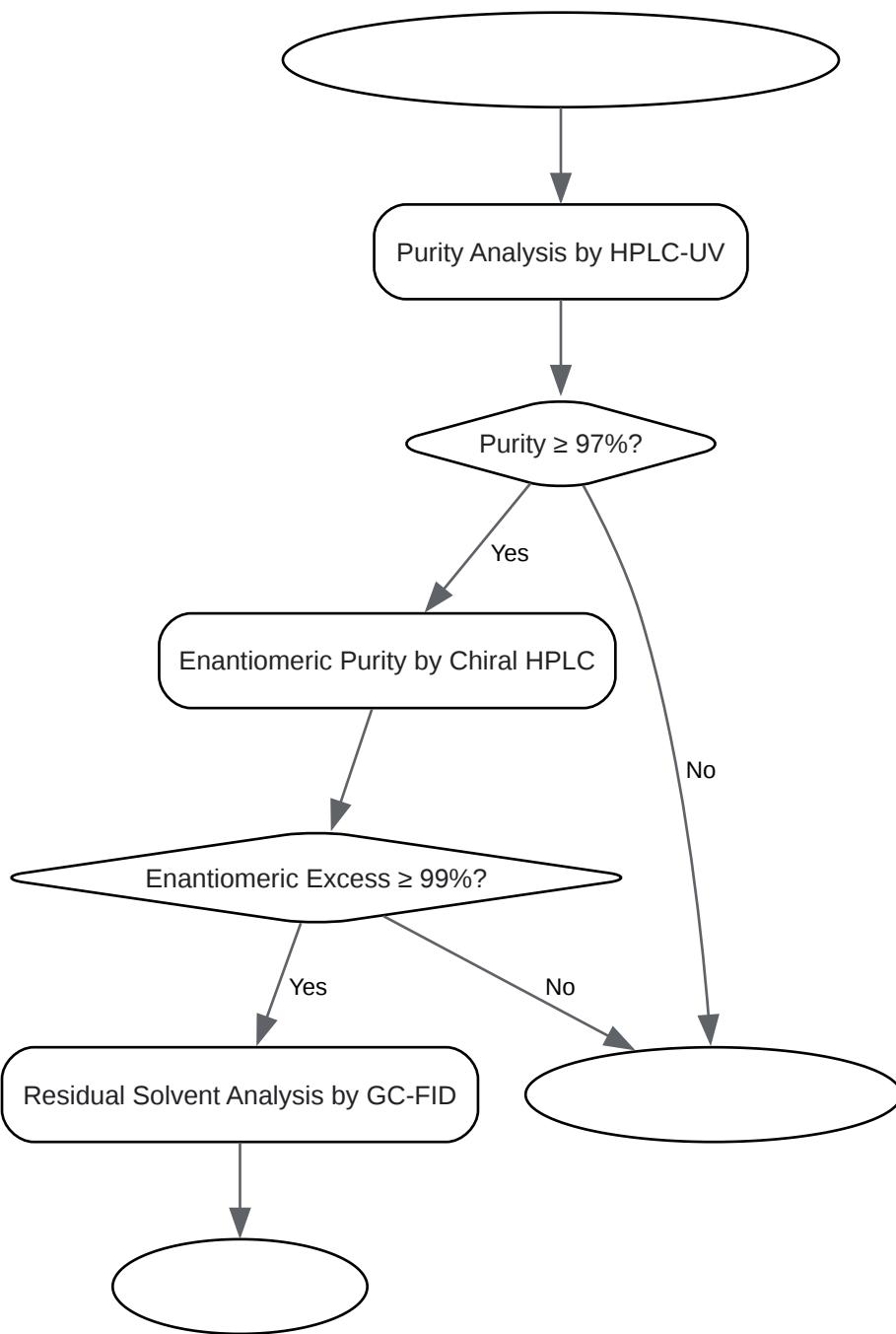
- Reaction Conditions: Raise the temperature to 35-40 °C and maintain vigorous stirring. The reaction is typically exothermic, and temperature control may be necessary.[7]
- Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed. This typically takes 2-14 hours.[4][7]
- Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge again with nitrogen.
- Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The catalyst is pyrophoric and should not be allowed to dry. Wash the filter cake with a small amount of methanol.
- Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- Purification/Isolation: The crude solid can be further purified by recrystallization. For example, by dissolving in a minimal amount of a solvent like dichloromethane and precipitating with an anti-solvent like petroleum ether, followed by cooling, filtration, and drying to yield the final white solid product.[7]

Analytical Characterization

Ensuring the identity, purity, and enantiomeric excess of **(R)-3-Boc-aminopiperidine** is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Workflow for Quality Control

A typical analytical workflow involves a tiered approach to confirm the quality of a synthesized batch.



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Fig 2. Analytical characterization workflow.

Protocol: Purity Determination by HPLC-UV

Because the Boc-protected piperidine lacks a strong chromophore, direct UV detection can be challenging. Derivatization is often employed to enhance detectability.[9][10]

Objective: To determine the chemical purity of a sample by derivatizing it and analyzing via HPLC-UV.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Analytical column (e.g., C18, 150 x 4.6 mm, 5 μ m).

Reagents:

- Sample of **(R)-3-Boc-aminopiperidine**
- Derivatizing agent (e.g., benzoyl chloride).[\[10\]](#)
- Aprotic solvent (e.g., dichloromethane).
- Tertiary amine base (e.g., triethylamine).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a buffer solution.
- Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

Procedure:

- Sample Derivatization:
 - Accurately weigh and dissolve the sample in dichloromethane.[\[10\]](#)
 - Add a base (e.g., triethylamine) to act as an acid scavenger.
 - Cool the solution (e.g., to 0 °C) and slowly add the derivatizing agent (benzoyl chloride).
The benzoyl group attaches to the piperidine nitrogen, introducing a strong UV chromophore.
 - Allow the reaction to complete, then quench with a suitable reagent. Extract the derivatized product, dry the organic layer, and evaporate the solvent.

- Sample Preparation for HPLC: Redissolve the dried, derivatized residue in the mobile phase (e.g., 50:50 ACN:Water) to a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of Water (A) and Acetonitrile (B). For example, start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 230 nm or 254 nm, where the benzoyl group absorbs strongly.[9][10]
 - Injection Volume: 10 μ L.
- Analysis: Inject the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Note on Chiral Purity: To determine the enantiomeric excess, a specialized chiral HPLC method is required.[9] This involves using a chiral stationary phase (CSP) column capable of separating the (R)- and (S)-enantiomers, which would otherwise co-elute on a standard achiral column.[9][10]

Applications in Drug Development

The principal application of **(R)-3-Boc-aminopiperidine** is as a crucial chiral intermediate in the synthesis of DPP-4 inhibitors.[1][4]

- Alogliptin and Linagliptin Synthesis: This molecule serves as the foundational piperidine fragment for drugs like Alogliptin and Linagliptin.[2][3][4] In the synthesis of these APIs, the Boc group is removed to reveal the secondary amine on the piperidine ring, which is then coupled with other complex fragments of the final drug molecule.
- Importance of Stereochemistry: The (R)-configuration at the 3-position is essential for potent inhibition of the DPP-4 enzyme. The amino group's specific spatial orientation allows for critical hydrogen bonding and van der Waals interactions within the enzyme's active site. The

use of the incorrect enantiomer ((S)-isomer) would result in a significant loss of biological activity due to improper fit.

Conclusion

(R)-3-Boc-aminopiperidine is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically complex and therapeutically important pharmaceuticals. Its value is defined by its specific chirality and the versatility of the Boc protecting group. A thorough understanding of its synthesis, purification, and analytical validation is fundamental for researchers and scientists in the field of drug discovery and process development. The methodologies outlined in this guide provide a framework for the consistent and high-quality production of this vital building block, facilitating the advancement of new therapeutic agents.

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